ALW-II-41-27: A Technical Guide to its Mechanism of Action
ALW-II-41-27: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALW-II-41-27 is a potent small molecule inhibitor primarily targeting the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase implicated in numerous cancer types. This document provides a comprehensive overview of the mechanism of action of ALW-II-41-27, detailing its kinase inhibition profile, impact on downstream signaling pathways, and cellular effects. It is intended to serve as a technical resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound for research and development purposes.
Core Mechanism of Action: Potent Inhibition of EphA2
ALW-II-41-27 functions as a multi-kinase inhibitor, with its most pronounced activity against the Eph family of receptor tyrosine kinases.[1] Its primary mechanism of action is the direct inhibition of the EphA2 kinase, thereby modulating its diverse cellular functions.
ALW-II-41-27 is a potent inhibitor of the Eph receptor tyrosine kinase. It has been shown to have a dissociation constant (Kd) of 12 nM for EphA2 in cell-free assays and an IC50 of 11 nM for EphA2.[2] This high affinity and potent inhibitory activity form the basis of its biological effects. In cellular contexts, treatment with ALW-II-41-27 leads to a significant reduction in both basal and ligand-induced tyrosine phosphorylation of the EphA2 receptor.[2]
Kinase Inhibition Profile
While ALW-II-41-27 is a potent EphA2 inhibitor, it also demonstrates activity against a range of other kinases. This broader kinase inhibition profile is important to consider in the interpretation of experimental results and for understanding its potential therapeutic applications and off-target effects.
| Target Kinase | Inhibition Metric | Value (nM) |
| EphA2 | IC50 | 11[2] |
| EphA2 | Kd | 12 |
| DDR2 | IC50 | 51[1] |
| Src | IC50 | 14[1] |
| RET (wild-type) | IC50 | 24.7[1] |
| RET (V804L mutant) | IC50 | 94.2[1] |
| RET (V804M mutant) | IC50 | 15.8[1] |
| EphB2, EphA3, Kit, FMS, VEGFR2/KDR, FLT1, FGR, Src, Lyn, BMX, Bcr-Abl | EC50 | <500[1] |
Modulation of Downstream Signaling Pathways
The inhibition of EphA2 by ALW-II-41-27 triggers a cascade of effects on downstream signaling pathways that are crucial for cancer cell pathophysiology. The most well-documented of these is the inhibition of the RhoA/ROCK pathway.
Inhibition of the RhoA/ROCK Pathway
In cervical cancer cells, ALW-II-41-27 has been shown to inhibit cell proliferation, migration, and invasion by blocking the RhoA/ROCK pathway.[3][4] Treatment with ALW-II-41-27 leads to a dose-dependent decrease in the active, GTP-bound form of RhoA (GTP-RhoA) and the expression of its downstream effector, ROCK1.[3][5] This inhibition disrupts the signaling cascade that is critical for cytoskeletal dynamics, cell adhesion, and motility.
Impact on Akt and ERK Signaling
ALW-II-41-27 treatment also affects other critical signaling nodes. Western blot analyses have shown that ALW-II-41-27 can lead to decreased phosphorylation of Akt and ERK, two key kinases involved in cell survival, proliferation, and differentiation.[2]
Cellular and In Vivo Effects
The molecular mechanism of ALW-II-41-27 translates into significant effects on cancer cell behavior and tumor growth.
Inhibition of Cell Proliferation, Migration, and Invasion
Numerous studies have demonstrated the ability of ALW-II-41-27 to inhibit the proliferation of various cancer cell lines, including cervical cancer (HeLa and CaSki) and non-small cell lung cancer.[3][4] This is often observed in a dose-dependent manner. Furthermore, ALW-II-41-27 effectively curtails the migratory and invasive potential of cancer cells, as evidenced by wound healing and Transwell assays.[3][4]
| Cell Line | Assay | Effect of ALW-II-41-27 |
| HeLa, CaSki | MTT Assay, Colony Formation | Inhibition of proliferation[3][4] |
| HeLa, CaSki | Wound Healing, Transwell Assay | Inhibition of migration and invasion[3][4] |
| NCI-H2286, HCC-366 | Growth Inhibition | GI50 = 0.51 and 0.65 µM, respectively[1] |
| RAT1 (RETC634R or RETM918T transformed) | Growth Inhibition | IC50 = 44 and 56 nM, respectively[1] |
| MDA-MB-231 (breast cancer) | Growth Inhibition | Concentration-dependent inhibition[1] |
In Vivo Antitumor Activity
In preclinical animal models, ALW-II-41-27 has demonstrated the ability to inhibit tumor growth. For instance, in a mouse patient-derived xenograft (PDX) model of EphA2-overexpressing triple-negative breast cancer, ALW-II-41-27 inhibited tumor growth.[1] Similarly, in a non-small cell lung cancer xenograft model, intraperitoneal administration of ALW-II-41-27 resulted in significant inhibition of tumor growth.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of ALW-II-41-27.
EphA2 Kinase Inhibition Assay (Representative Protocol)
This assay measures the ability of ALW-II-41-27 to inhibit the enzymatic activity of EphA2.
-
Reagents: Recombinant human EphA2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ALW-II-41-27 stock solution, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of ALW-II-41-27 in kinase reaction buffer.
-
In a 96-well plate, add the recombinant EphA2 kinase and the kinase substrate.
-
Add the diluted ALW-II-41-27 or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis for Phosphorylated Proteins (Representative Protocol)
This protocol is used to assess the phosphorylation status of EphA2 and downstream signaling proteins like Akt and ERK.
-
Reagents: Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay reagent (e.g., BCA assay), Laemmli sample buffer, primary antibodies (e.g., anti-phospho-EphA2, anti-EphA2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Culture cells (e.g., HeLa) to 70-80% confluency and treat with various concentrations of ALW-II-41-27 for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
MTT Cell Proliferation Assay (Representative Protocol)
This colorimetric assay measures cell viability as an indicator of proliferation.
-
Reagents: Cell culture medium, ALW-II-41-27, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of ALW-II-41-27 and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Transwell Migration and Invasion Assay (Representative Protocol)
This assay assesses the ability of cells to migrate through a porous membrane or invade through an extracellular matrix layer.
-
Reagents: Transwell inserts with an 8.0 µm pore size membrane, Matrigel (for invasion assay), serum-free medium, and medium containing a chemoattractant (e.g., 10% FBS).
-
Procedure:
-
For the invasion assay, coat the Transwell inserts with a thin layer of Matrigel.
-
Resuspend cells in serum-free medium containing ALW-II-41-27 or vehicle.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium with the chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells in several random fields under a microscope.
-
In Vivo Xenograft Tumor Model (Representative Protocol)
This model is used to evaluate the antitumor efficacy of ALW-II-41-27 in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cells, ALW-II-41-27, and a suitable vehicle for administration.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer ALW-II-41-27 or vehicle to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Conclusion
ALW-II-41-27 is a potent, multi-kinase inhibitor with primary activity against EphA2. Its mechanism of action involves the direct inhibition of EphA2 kinase activity, leading to the suppression of downstream signaling pathways, most notably the RhoA/ROCK pathway. This molecular activity translates into significant anti-proliferative, anti-migratory, and anti-invasive effects in various cancer cell lines and demonstrates antitumor efficacy in preclinical in vivo models. The comprehensive data and protocols presented in this guide provide a solid foundation for further investigation and development of ALW-II-41-27 as a potential therapeutic agent.
References
- 1. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transwell migration and invasion assays [bio-protocol.org]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
